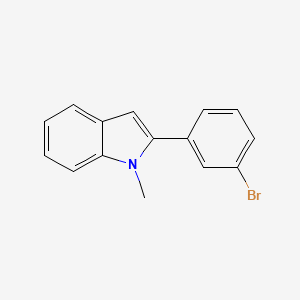
2-(3-Bromophenyl)-1-methylindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromophenyl)-1-methylindole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound features a bromine atom attached to the phenyl ring and a methyl group attached to the nitrogen atom of the indole ring. Indoles are significant in various fields due to their biological activities and are often found in natural products and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-1-methylindole can be achieved through several methods. One common approach involves the reaction of 3-bromophenylhydrazine with acetophenone to form the corresponding hydrazone, which is then cyclized to produce the indole derivative. This reaction typically requires acidic conditions and elevated temperatures to facilitate the cyclization process.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, where 3-bromophenylboronic acid or 3-bromophenylstannane is coupled with 1-methylindole under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromophenyl)-1-methylindole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromine atom on the phenyl ring can participate in EAS reactions, allowing for further functionalization of the compound.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.
Major Products Formed
EAS Reactions: Substituted indoles with various functional groups on the phenyl ring.
Nucleophilic Substitution: Indoles with different substituents replacing the bromine atom.
Oxidation and Reduction: Indole-2,3-diones or indolines, respectively.
Aplicaciones Científicas De Investigación
2-(3-Bromophenyl)-1-methylindole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromophenyl)-1-methylindole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in disease processes or bind to receptors to alter cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylindole: Lacks the bromine substituent, resulting in different reactivity and biological activity.
2-(4-Bromophenyl)-1-methylindole: Similar structure but with the bromine atom in a different position, leading to variations in chemical and biological properties.
1-Methylindole: Lacks the bromophenyl substituent, affecting its overall reactivity and applications.
Uniqueness
2-(3-Bromophenyl)-1-methylindole is unique due to the presence of both the bromine atom and the methyl group, which influence its chemical reactivity and potential biological activities. The bromine atom can participate in various substitution reactions, while the methyl group can affect the compound’s solubility and interaction with biological targets .
Propiedades
Fórmula molecular |
C15H12BrN |
|---|---|
Peso molecular |
286.17 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)-1-methylindole |
InChI |
InChI=1S/C15H12BrN/c1-17-14-8-3-2-5-12(14)10-15(17)11-6-4-7-13(16)9-11/h2-10H,1H3 |
Clave InChI |
DXDJLFBCEQQOCF-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C=C1C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


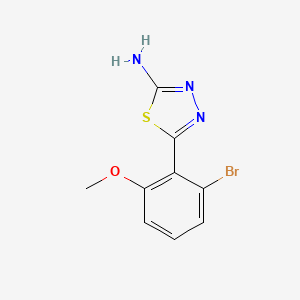

![Ethyl 2-[[2-(Fmoc-amino)ethyl]amino]acetate Hydrochloride](/img/structure/B13696481.png)

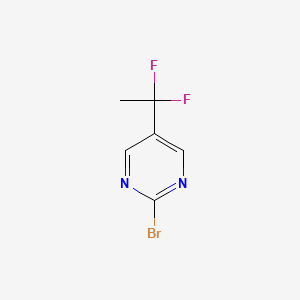
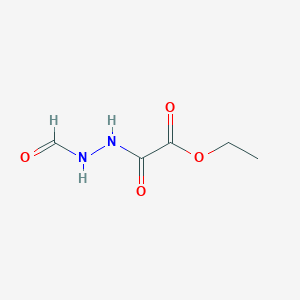
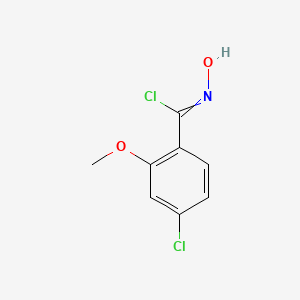
![[6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methyl-3-pyridyl]methanol](/img/structure/B13696520.png)
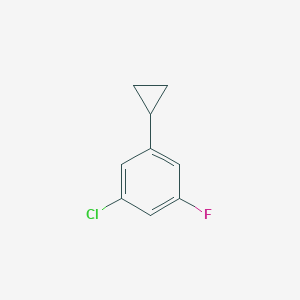
![Diethyl [4-(Boc-amino)phenyl]phosphonate](/img/structure/B13696525.png)
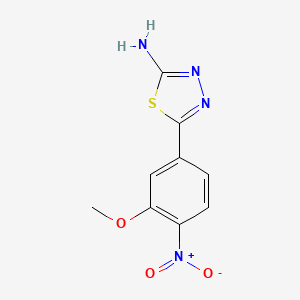
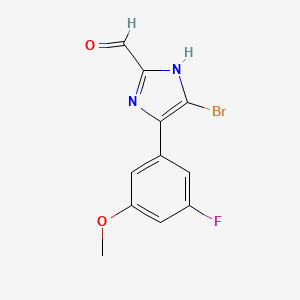
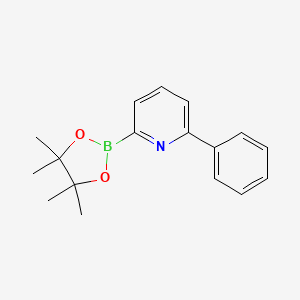
![5-Bromo-4-[2-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13696538.png)
